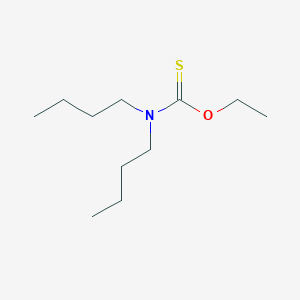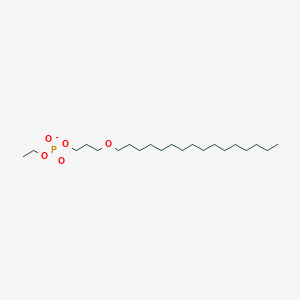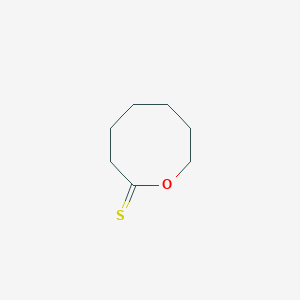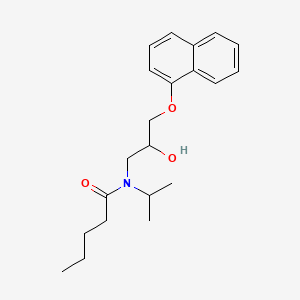
N-Valeroylpropranolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Valeroylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist commonly used to treat hypertension, angina, and other cardiovascular conditions. The addition of the valeroyl group to propranolol modifies its chemical properties, potentially altering its pharmacokinetics and pharmacodynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Valeroylpropranolol typically involves the acylation of propranolol with valeric acid. This reaction can be carried out using various acylating agents such as valeroyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
N-Valeroylpropranolol can undergo various chemical reactions, including:
Oxidation: The valeroyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the valeroyl group, reverting to propranolol.
Substitution: The valeroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides and anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Valeric acid derivatives.
Reduction: Propranolol.
Substitution: Various acylated propranolol derivatives.
Aplicaciones Científicas De Investigación
N-Valeroylpropranolol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acylation on beta-blockers.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its modified pharmacokinetic properties, which may offer advantages over propranolol in certain therapeutic contexts.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
N-Valeroylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The valeroyl group may influence the compound’s ability to cross cell membranes and its interaction with metabolic enzymes, potentially altering its duration of action and bioavailability. The primary molecular targets are beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
Atenolol: A selective beta-1 adrenergic antagonist.
Metoprolol: Another selective beta-1 adrenergic antagonist.
Uniqueness
N-Valeroylpropranolol is unique due to the presence of the valeroyl group, which may confer different pharmacokinetic properties compared to other beta-blockers. This modification can potentially lead to improved therapeutic profiles, such as longer duration of action or reduced side effects.
Propiedades
Número CAS |
111399-16-7 |
|---|---|
Fórmula molecular |
C21H29NO3 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C21H29NO3/c1-4-5-13-21(24)22(16(2)3)14-18(23)15-25-20-12-8-10-17-9-6-7-11-19(17)20/h6-12,16,18,23H,4-5,13-15H2,1-3H3 |
Clave InChI |
HRNVFJVOWMQWAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

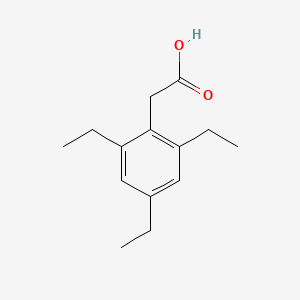
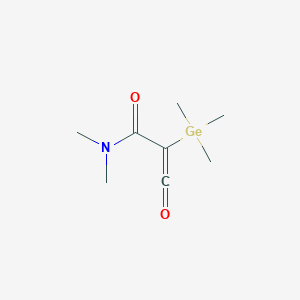


![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
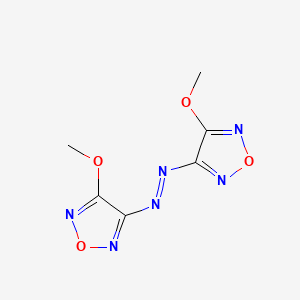

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
